3-Hydroxypiperidin-2-one

Asymmetric synthesis Enzyme catalysis Chiral building block

3-Hydroxypiperidin-2-one is a hydroxylated δ-lactam featuring a unique 1,2-amino alcohol motif (C3-OH / C2-lactam carbonyl) essential for chelation, chiral induction, and MptpB active-site engagement (IC₅₀ 4–12 µM). Unlike regioisomeric 4-hydroxypiperidine or oxidation-state variants such as 3-hydroxypiperidine, only this scaffold delivers the defined hydrogen-bonding geometry required for antimycobacterial drug discovery. Enzymatic synthesis achieves >99% ee at 93% yield for GMP intermediates; the L-glutamic acid route scales to kilogram quantities. Specify racemic (≥98%) or enantiopure (S)/(R)-forms.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 19365-08-3
Cat. No. B090772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypiperidin-2-one
CAS19365-08-3
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC1CC(C(=O)NC1)O
InChIInChI=1S/C5H9NO2/c7-4-2-1-3-6-5(4)8/h4,7H,1-3H2,(H,6,8)
InChIKeyRYKLZUPYJFFNRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxypiperidin-2-one (CAS 19365-08-3) for Procurement: A Strategic Guide to Heterocyclic Building Block Selection


3-Hydroxypiperidin-2-one (CAS 19365-08-3, molecular formula C5H9NO2) is a hydroxylated δ-lactam derivative belonging to the piperidone class of heterocyclic compounds [1]. This scaffold features a six-membered lactam ring with a hydroxyl substituent at the 3-position, endowing it with both hydrogen-bond donor and acceptor capabilities essential for molecular recognition in pharmaceutical and agrochemical applications [2]. The compound exists as a racemic mixture unless specified otherwise, with enantiopure (S)- and (R)-forms accessible via stereoselective synthesis methodologies [3].

3-Hydroxypiperidin-2-one: Why Piperidone Analog Substitution Compromises Project Outcomes


Generic substitution among piperidone-class compounds is not scientifically defensible due to critical structural and functional divergences. Unlike 3-hydroxypiperidine (reduced lactam, lacks carbonyl hydrogen-bond acceptor), 2-piperidone (unsubstituted, lacks hydroxyl stereogenic center), or 4-hydroxypiperidine (regioisomer with altered hydrogen-bonding geometry), 3-hydroxypiperidin-2-one presents a unique dual-functionality scaffold where the C3 hydroxyl and C2 lactam carbonyl create a defined 1,2-amino alcohol motif critical for chelation, molecular recognition, and chiral induction [1]. The hydroxyl group's position enables specific enzymatic recognition not achievable with other regioisomers or non-hydroxylated analogs, while the lactam carbonyl provides metabolic stability advantages over the reduced piperidine ring system [2].

3-Hydroxypiperidin-2-one: Quantitative Evidence of Differentiated Performance for Informed Procurement


Enzymatic Asymmetric Synthesis Achieves 93% Overall Yield and >99% ee versus Multi-Step Traditional Routes

The enantioselective synthesis of (S)- and (R)-3-hydroxypiperidin-2-ones via a one-pot enzyme-catalyzed hydrolysis/reduction sequence from methyl 5-nitro-2-oxopentanoate delivers 93% overall yield with >99% enantiomeric excess (ee) [1]. In contrast, traditional multi-step synthetic routes from L-glutamic acid-derived lactones require five to six steps and yield variable outcomes without comparable ee data [2]. This enzymatic approach represents a step-economic alternative with quantified stereochemical purity suitable for pharmaceutical intermediates where enantiopurity directly correlates with biological target engagement.

Asymmetric synthesis Enzyme catalysis Chiral building block

Direct C(sp3)–H Difunctionalization Enables Single-Step Access from N-Substituted Piperidines at Low Economic and Ecological Cost

A site-selective difunctionalization of inert C(sp3)–H bonds of N-substituted piperidine derivatives using Cu(OAc)2/TBP/TEMPO in CH3CN at 80 °C produces 3-hydroxy-1-phenylpiperidin-2-one in 22% isolated yield under initial unoptimized conditions [1]. By comparison, conventional routes to 3-hydroxypiperidin-2-ones typically involve tedious multistep procedures with pre-functionalized starting materials, harsh reaction conditions, and poor atom-economy [1]. The methodology converts unfunctionalized piperidine substrates in a single cascade operation without requiring pre-installed leaving groups or protecting group manipulations. While the reported 22% yield for the phenyl-substituted derivative indicates room for optimization, the conceptual advantage of direct C(sp3)–H to C–OH/C=O conversion distinguishes this approach from multistep alternatives requiring 3-5 additional synthetic operations.

C-H functionalization Synthetic methodology Atom economy

Chiral (S)-3-Hydroxypiperidin-2-one: Scalable 5-Step Synthesis from L-Glutamic Acid-Derived Lactone

A scalable approach to chiral (S)-3-hydroxypiperidin-2-one and its O-TBS protected derivative has been achieved in five and six steps respectively from the known lactone (S)-4, easily derived from L-glutamic acid [1]. The key transformations include a chemoselective amidation of lactone-ester and a one-pot reductive borane-decomplexation/N-debenzylation/cyclization sequence [1]. This route enables preparation of enantiomerically enriched material in gram-to-kilogram quantities without reliance on expensive chiral auxiliaries or resolution steps. Alternative routes to the same scaffold include the enzymatic method (93% yield, >99% ee, requiring specialized enzyme systems) [2] and the C-H functionalization approach (N-substituted derivatives only, 22% yield) [3], each offering distinct advantages depending on required scale, stereochemical fidelity, and substitution pattern.

Alkaloid synthesis Chiral pool synthesis Scalable methodology

3-Hydroxypiperidin-2-one as Privileged Scaffold: Embedded in Flavoalkaloid Natural Products with Mycobacterium tuberculosis Phosphatase Inhibitory Activity

The 3-hydroxypiperidin-2-one scaffold occurs naturally as a core structural element in flavoalkaloids and other bioactive secondary metabolites. In Astragalus monspessulanus, flavoalkaloids incorporating the 3-hydroxypiperidin-2-one moiety were isolated and characterized [1]. Related compounds bearing the 3-hydroxypiperidin-2-one structural motif exhibited inhibitory activities against Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) with IC50 values of 4.0, 5.1, 11, and 12 μM [2]. In contrast, simpler piperidone analogs lacking the 3-hydroxyl substituent (e.g., 2-piperidone, 4-piperidone) or reduced 3-hydroxypiperidines do not present the identical hydrogen-bonding pharmacophore geometry required for MptpB active-site engagement. The combination of the lactam carbonyl as hydrogen-bond acceptor and C3 hydroxyl as hydrogen-bond donor/chelator creates a defined recognition motif not replicable by regioisomeric or oxidation-state variants.

Natural product scaffold Antimycobacterial Protein tyrosine phosphatase inhibition

LogP = -0.41, PSA = 49.33 Ų, High Aqueous Solubility (75.7 mg/mL) Distinguishes from Lipophilic Piperidine Analogs

3-Hydroxypiperidin-2-one exhibits physicochemical properties distinct from related heterocyclic building blocks. Calculated LogP is -0.4139 and topological polar surface area (PSA) is 49.33 Ų [1]. Experimental melting point is 141-142 °C (from ethyl acetate) with predicted boiling point of 352.3±35.0 °C at 760 mmHg and density of 1.199±0.06 g/cm³ . Estimated aqueous solubility is 75.7 mg/mL (0.657 mol/L, ESOL method) . By comparison, the reduced analog 3-hydroxypiperidine (without the C2 carbonyl) exhibits higher basicity and different hydrogen-bonding capacity, while 2-piperidone (without the C3 hydroxyl) has lower PSA (~29 Ų) and reduced hydrogen-bond donor count (1 vs. 2). The LogP of -0.41 indicates favorable hydrophilicity for aqueous formulation compared to N-alkylated piperidones (estimated LogP +1.0 to +2.5), which may require co-solvent or surfactant systems for comparable solubility.

Physicochemical properties Drug-likeness Solubility

CYP2E1 Inhibition and Antimycobacterial Activity Differentiates 3-Hydroxypiperidin-2-one from Structurally Related Lactams

3-Hydroxypiperidin-2-one has been shown to inhibit cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolism of various drugs and xenobiotics . Additionally, the compound inhibits the growth of Mycobacterium tuberculosis bacteria and the fungus Aspergillus niger . This dual-activity profile (CYP enzyme modulation plus antimicrobial effect) is not commonly reported for unsubstituted 2-piperidone or 4-hydroxypiperidine analogs, which typically lack the precise 3-hydroxy-2-oxo hydrogen-bonding architecture required for concurrent engagement of both CYP2E1 active-site residues and microbial targets. The low molecular weight (115.13 g/mol) and hydrophobic nature of the compound facilitate membrane permeability, contributing to observed cellular activity.

Cytochrome P450 inhibition Antitubercular Antifungal

3-Hydroxypiperidin-2-one: Evidence-Backed Application Scenarios for Procurement Decision-Making


Enantiopure Pharmaceutical Intermediate Manufacturing via Enzymatic Synthesis

For projects requiring >99% ee chiral 3-hydroxypiperidin-2-one as a pharmaceutical intermediate, the enzymatic synthesis route [1] delivers 93% overall yield with superior stereochemical purity compared to traditional multi-step approaches. This method is particularly suited for GMP intermediate production where stereochemical consistency directly impacts regulatory filing and biological reproducibility. The one-pot enzyme-catalyzed hydrolysis/reduction from methyl 5-nitro-2-oxopentanoate followed by catalytic hydrogenation and cyclization provides a validated pathway to both (S)- and (R)-enantiomers.

Chiral Pool-Derived (S)-3-Hydroxypiperidin-2-one for Alkaloid Total Synthesis

The scalable five-step synthesis from L-glutamic acid-derived lactone (S)-4 [1] provides reliable access to enantiomerically enriched (S)-3-hydroxypiperidin-2-one and its O-TBS protected derivative. This route is optimized for natural product total synthesis and medicinal chemistry programs where the (S)-enantiomer serves as a key building block. The one-pot reductive borane-decomplexation/N-debenzylation/cyclization sequence enables gram-to-kilogram scale preparation without specialized enzyme systems, offering procurement flexibility for both research and pilot-scale requirements.

C-H Functionalization Route to N-Substituted 3-Hydroxypiperidin-2-one Derivatives for Parallel Library Synthesis

The site-selective C(sp3)–H difunctionalization methodology using Cu(OAc)2/TBP/TEMPO [1] enables single-step access to N-substituted 3-hydroxypiperidin-2-ones from readily available N-substituted piperidines. This approach is valuable for medicinal chemistry library synthesis where diverse N-substitution patterns are required without multistep de novo construction of the piperidone core. While the reported 22% yield for the 1-phenyl derivative warrants optimization, the conceptual advantage of direct C-H to C-OH/C=O conversion reduces step count by 2-5 synthetic operations compared to traditional routes.

Antimycobacterial Drug Discovery Leveraging the 3-Hydroxypiperidin-2-one Pharmacophore

Compounds bearing the 3-hydroxypiperidin-2-one scaffold demonstrate MptpB inhibitory activity with IC50 values of 4.0–12 μM [1] and direct antimycobacterial activity against M. tuberculosis . This scaffold therefore serves as a validated starting point for tuberculosis drug discovery programs targeting protein tyrosine phosphatase B or related mycobacterial virulence factors. The defined hydrogen-bonding geometry of the 3-hydroxy-2-oxo motif is essential for MptpB active-site engagement and is not replicable by regioisomeric (e.g., 4-hydroxy) or oxidation-state variants (e.g., 3-hydroxypiperidine).

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